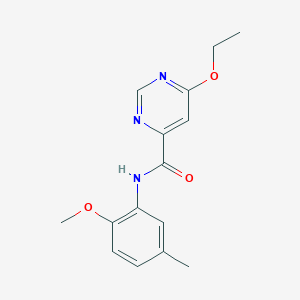

6-ethoxy-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide

Description

6-ethoxy-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide is a pyrimidine derivative characterized by a central pyrimidine ring substituted with an ethoxy group at position 6 and a carboxamide moiety linked to a 2-methoxy-5-methylphenyl aromatic ring. Pyrimidine-based compounds are widely studied for their biological activities, including antimicrobial, anticancer, and immunomodulatory properties .

Properties

IUPAC Name |

6-ethoxy-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-4-21-14-8-12(16-9-17-14)15(19)18-11-7-10(2)5-6-13(11)20-3/h5-9H,4H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNJUHWSSBIVKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=C(C=CC(=C2)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-ethoxy-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is being investigated for its role as an enzyme inhibitor and receptor modulator, with implications for therapeutic applications such as anti-inflammatory and anti-cancer treatments.

The chemical structure of this compound includes a pyrimidine core substituted with an ethoxy group and a methoxy-methylphenyl moiety. The presence of these substituents may influence its biological activity by affecting its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access or altering the enzyme's conformation. Additionally, it may modulate receptor signaling pathways, leading to various physiological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Activity : Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential applications in treating inflammatory diseases.

- Anticancer Properties : The compound's ability to interfere with cellular signaling pathways may contribute to its anticancer effects, making it a candidate for further investigation in cancer therapy.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which could lead to therapeutic benefits in diseases where these enzymes play a critical role.

Data Tables

| Biological Activity | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX-2 activity | |

| Anticancer | Modulation of signaling pathways | |

| Enzyme inhibition | Interaction with specific enzymes |

Case Studies

-

Case Study on Anti-inflammatory Effects :

A study evaluated the anti-inflammatory properties of pyrimidine derivatives similar to this compound. The results indicated significant inhibition of pro-inflammatory markers in vitro, suggesting its potential use in treating conditions like arthritis or other inflammatory disorders. -

Case Study on Anticancer Activity :

In another investigation, compounds derived from the pyrimidine scaffold were tested against various cancer cell lines. The results showed that certain derivatives exhibited promising cytotoxic effects, indicating that modifications to the pyrimidine structure could enhance anticancer activity.

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of pyrimidine derivatives. Variations in substituents at different positions on the pyrimidine ring significantly affect their potency and selectivity against biological targets:

- Substituent Variations : The presence of electron-donating groups (e.g., methoxy) enhances binding affinity to targets compared to electron-withdrawing groups.

- IC50 Values : Compounds with similar structures have shown IC50 values ranging from 1.6 µM to over 10 µM in various assays, indicating varying degrees of potency depending on structural modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally analogous pyrimidine derivatives, focusing on substituent variations, physicochemical properties, and biological activities.

Key Observations:

Substituent Effects on Solubility and Binding: The ethoxy group in the target compound likely increases lipophilicity compared to the methoxy-substituted analog in , which may reduce aqueous solubility but improve membrane penetration.

Biological Activity: The fluorophenyl and aminomethyl groups in enhance antibacterial activity through electronegative interactions and hydrogen bonding. In contrast, the target compound lacks these groups, suggesting divergent activity profiles. Thieno[2,3-d]pyrimidine derivatives () exhibit distinct electronic properties due to fused aromatic systems, often correlating with kinase inhibition or anticancer activity. The target compound’s simpler pyrimidine core may limit such specificity.

Crystallographic and Structural Stability :

- Weak C–H∙∙∙O/π interactions in stabilize its crystal lattice, whereas the target compound’s ethoxy and carboxamide groups may favor intramolecular hydrogen bonds (N–H∙∙∙O), influencing conformational stability.

Research Findings and Implications

- Antimicrobial Potential: Pyrimidine derivatives with halogenated aryl groups (e.g., ) show pronounced antimicrobial activity, but the target compound’s unhalogenated structure may necessitate functionalization for similar efficacy .

- Therapeutic Specificity: Thienopyrimidine analogs () demonstrate targeted kinase inhibition, whereas the simpler pyrimidine scaffold of the target compound may require additional substituents for comparable selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.